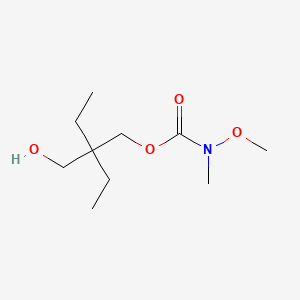
1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate is a chemical compound with the molecular formula C7H16O2. It is known for its various applications in scientific research and industry. This compound is also referred to by other names such as DEP, Prenderol, and 2,2-Diethyl-1,3-propanediol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate typically involves the reaction of 1,3-propanediol with diethyl carbonate under specific conditions. The reaction is catalyzed by a base such as sodium methoxide, and the process is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of 1,3-propanediol, such as aldehydes, acids, and substituted carbamates .
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Diethyl-1,3-propanediol
- 3,3-Dimethylol pentane
- 2,2-Diethylpropane-1,3-diol
Uniqueness
1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
25652-10-2 |
|---|---|
Molekularformel |
C10H21NO4 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
[2-ethyl-2-(hydroxymethyl)butyl] N-methoxy-N-methylcarbamate |
InChI |
InChI=1S/C10H21NO4/c1-5-10(6-2,7-12)8-15-9(13)11(3)14-4/h12H,5-8H2,1-4H3 |
InChI-Schlüssel |
YWQOTUHPZDSZMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CO)COC(=O)N(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6-Diazabicyclo[4.4.1]undecane](/img/structure/B14698073.png)

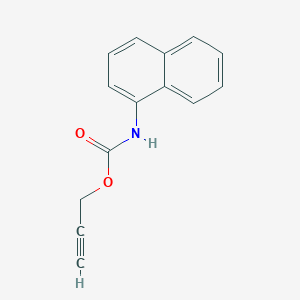
![[[1,1'-Bi(cyclohexane)]-1-yl]acetic acid](/img/structure/B14698090.png)
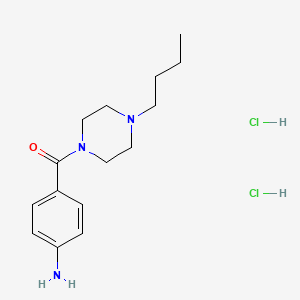
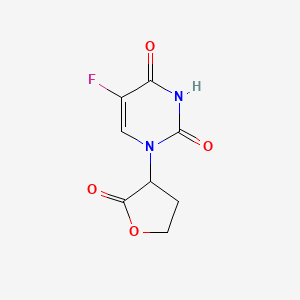
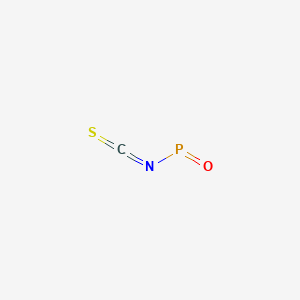
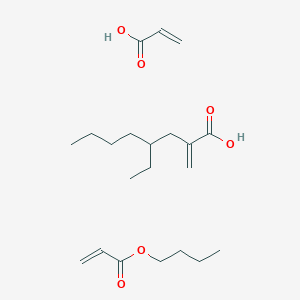
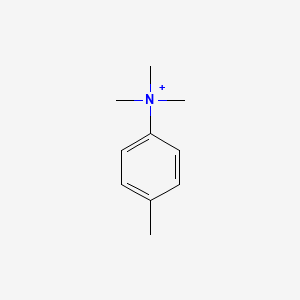
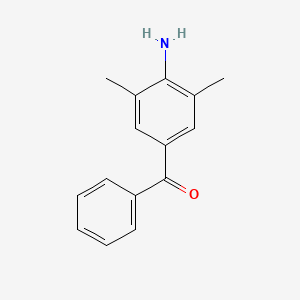
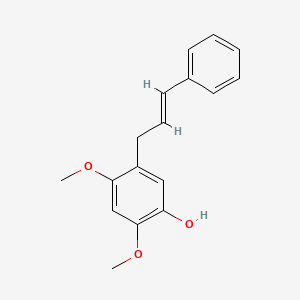

![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14698140.png)
